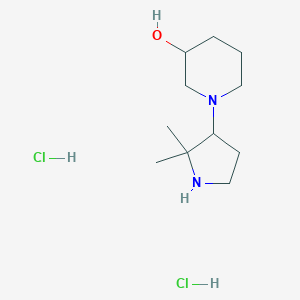
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride
概要
説明
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride (1-DMPPD) is an important synthetic compound in pharmaceuticals, biochemistry, and organic chemistry. It is a derivative of piperidine, a six-membered heterocyclic compound containing a nitrogen atom. 1-DMPPD is widely used as a chiral building block in organic synthesis, as a drug intermediate in pharmaceuticals, and as a reagent in biochemical and physiological research.
作用機序
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is a chiral building block that can be used to synthesize chiral compounds. It is used as a reagent in biochemical and physiological research and as a drug intermediate in pharmaceuticals. In biochemical and physiological research, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride acts as a substrate for various enzymes, allowing researchers to study the mechanisms of enzyme activity. In pharmaceuticals, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride acts as a substrate for drug synthesis, allowing researchers to study the mechanisms of drug synthesis.
生化学的および生理学的効果
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is used as a reagent in biochemical and physiological research. In biochemical and physiological research, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is used to study the mechanisms of enzyme activity, drug metabolism, and receptor binding. Studies have shown that 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride can be used to study the effects of drugs on enzymes, receptors, and other biological systems.
実験室実験の利点と制限
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, has a low cost, and is stable in a wide range of pH and temperature conditions. Additionally, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is widely available and can be used in a variety of biochemical and physiological experiments. However, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride has several limitations for laboratory experiments. It is not water soluble and can be toxic in high concentrations. Additionally, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is not suitable for use in certain experiments, such as those involving radioactive materials.
将来の方向性
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride has a wide range of applications in organic synthesis, biochemical and physiological research, and pharmaceuticals. In the future, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride could be used to synthesize more complex chiral compounds and to study the mechanisms of drug metabolism and receptor binding in greater detail. Additionally, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride could be used to develop more efficient methods for drug synthesis. Furthermore, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride could be used to develop new drugs and drug delivery systems. Finally, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride could be used to study the effects of drugs on biological systems and to develop more effective therapeutic strategies.
科学的研究の応用
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is used as a chiral building block in organic synthesis, as a reagent in biochemical and physiological research, and as a drug intermediate in pharmaceuticals. In organic synthesis, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride can be used to synthesize chiral compounds such as chiral alcohols, chiral amines, and chiral acids. In biochemical and physiological research, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is used as a reagent for enzyme assays, drug metabolism studies, and receptor binding studies. In pharmaceuticals, 1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride is used as a drug intermediate for the synthesis of various drugs.
特性
IUPAC Name |
1-(2,2-dimethylpyrrolidin-3-yl)piperidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(2)10(5-6-12-11)13-7-3-4-9(14)8-13;;/h9-10,12,14H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXJEYFGGKZVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)N2CCCC(C2)O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyl-3-pyrrolidinyl)-3-piperidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



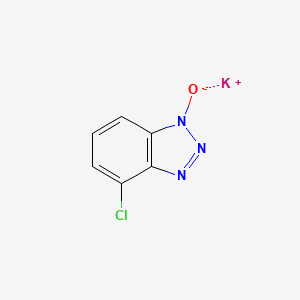
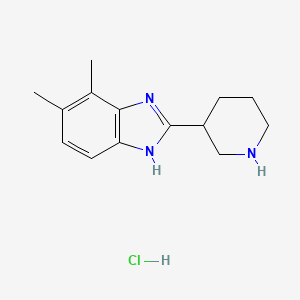
![3-[4-(2-Methylcyclohexyl)-1-piperazinyl]-3-oxopropanoic acid](/img/structure/B1486207.png)
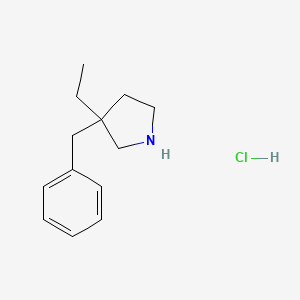
![Methyl 1-(aminomethyl)-5-oxaspiro[2.4]heptane-1-carboxylate](/img/structure/B1486211.png)
![3-Oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1486212.png)
![3-[(Cyclopropylmethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486213.png)
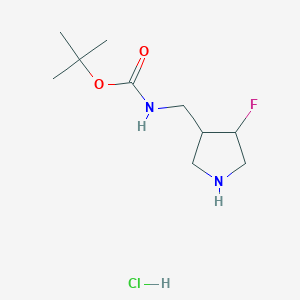
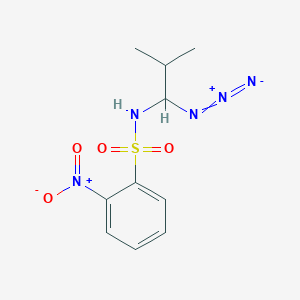
![1-(tert-Butyl) 3-ethyl 4-[({[1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)-3-pyrrolidinyl]amino}carbonyl)amino]-1,3-pyrrolidinedicarboxylate](/img/structure/B1486219.png)
![1,4-Diazaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B1486222.png)
![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-phenyl-1-pyrrolidinecarboxylate](/img/structure/B1486223.png)
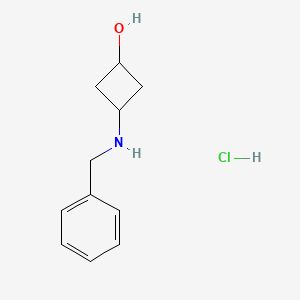
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarbohydrazide](/img/structure/B1486227.png)